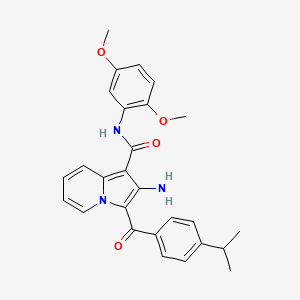

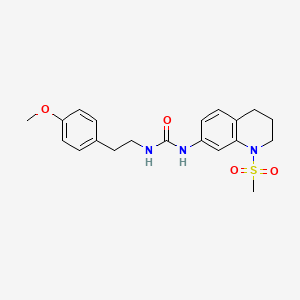

![molecular formula C32H30N4O3 B2653616 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 868966-18-1](/img/structure/B2653616.png)

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Synthesis Analysis

The synthesis of this compound involves the use of the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The specific details of the synthesis process are not available in the retrieved sources.Molecular Structure Analysis

The substituted piperazine ring in this compound adopts a chair conformation . The dihedral angle between the mean planes of the aromatic rings is 71.61 (8)° .Scientific Research Applications

Docking Studies on Synthesized Derivatives for Breast Cancer

Research on chromeno[4,3-b]pyridine derivatives, which are structurally related to the compound of interest, has indicated potential applications in the treatment of breast cancer. Molecular docking studies and binding energy analyses suggest that specific derivatives show high activity toward breast cancer cell lines, highlighting the significance of the oxolone moiety for good interaction. The anticancer activities of these synthesized compounds were studied, offering insights into their potential therapeutic applications (Ghada E. Abd El Ghani et al., 2022).

Microbial Studies of New Pyridine Derivatives

Further investigations into pyridine derivatives, including those structurally related to the compound , have explored their antibacterial and antifungal activities. These studies suggest a broad application in combating microbial infections, with synthesized compounds showing varied degrees of antimicrobial effectiveness (N. Patel & S. N. Agravat, 2007).

Synthesis of Heterocycles in Pharmaceutical Chemistry

Research into naphthoand benzopyranopyrimidines, which share a core structural similarity with the compound , reveals their importance in pharmaceutical chemistry due to antibacterial, fungicidal activity, and other biological properties. These studies provide a novel method for synthesizing such compounds, potentially opening up new avenues for drug development and the study of biological mechanisms (V. A. Osyanin et al., 2014).

Antimicrobial Activity of Chromeno[2,3-d]Pyrimidinones

A series of compounds including benzo[d]imidazolyl chromeno[2,3-d]pyrimidnones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are crucial for identifying new compounds with potential for treating infections and diseases caused by oxidative stress (Anisetti Ravindernath et al., 2013).

Heterocyclic Synthesis with Activated Nitriles

Research into the synthesis of heterocyclic compounds using activated nitriles has led to the development of various polyfunctionally substituted heterocycles, including pyrimidines and chromeno derivatives. Such synthetic strategies are essential for creating new molecules with potential applications in medicinal chemistry and drug discovery (M. Elian et al., 2014).

properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N4O3/c1-22-20-27(34-30-25-14-8-9-15-26(25)39-32(38)29(22)30)33-28(37)21-35-16-18-36(19-17-35)31(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,31H,16-19,21H2,1H3,(H,33,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONVOZHHRCILMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

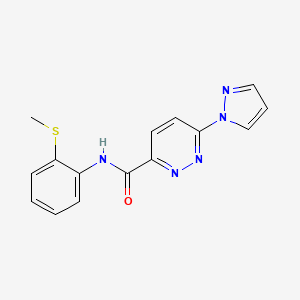

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

![4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol](/img/structure/B2653544.png)

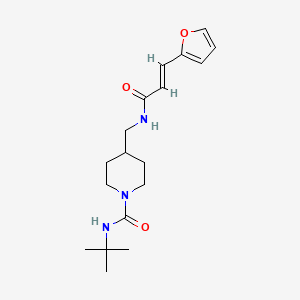

![2-(4-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2653545.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2653553.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/no-structure.png)

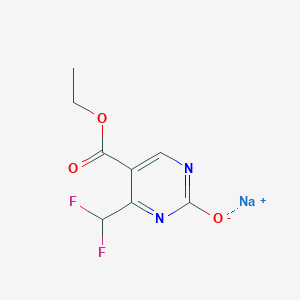

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)